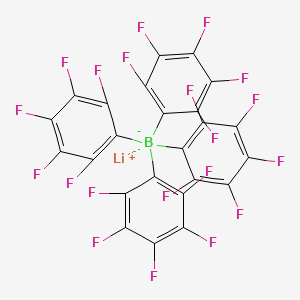

Lithium tetrakis(pentafluorophenyl)borate

Übersicht

Beschreibung

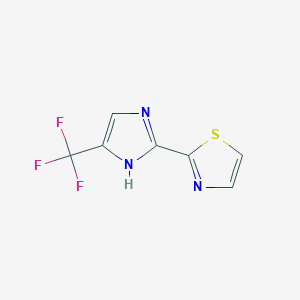

Lithium tetrakis(pentafluorophenyl)borate: is a lithium salt of the weakly coordinating anion tetrakis(pentafluorophenyl)borate. This compound is known for its weakly coordinating abilities, making it commercially valuable in various applications such as catalyst compositions for olefin polymerization reactions and in electrochemistry .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, lithium tetrakis(pentafluorophenyl)borate is used as a coordinating counter anion in electrochemical reactions. It enhances the acidity or solubility of transition metal catalysts .

Biology and Medicine: While its applications in biology and medicine are limited, its role in enhancing the performance of catalysts can indirectly benefit pharmaceutical synthesis and other biological processes .

Industry: In the industrial sector, this compound is used as a catalyst in the Baeyer-Villiger oxidation of cycloalkanones to obtain lactones in the presence of aqueous hydrogen peroxide and oxalic acid. It is also an activator in the synthesis of poly(norbornene ester)s .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Lithium tetrakis(pentafluorophenyl)borate has been effectively used in diverse categorized transformations such as hydrosilylation of alkene and alkyne, reduction of carbonyl and imine, carbon–fluorine bond activation, and carbon–carbon bond formation . This suggests potential future directions in the development of new catalytic processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of lithium tetrakis(pentafluorophenyl)borate involves combining equimolar ether solutions of pentafluorophenyllithium and tris(pentafluorophenyl)boron. This reaction yields the lithium salt of tetrakis(pentafluorophenyl)borate, which precipitates as a white solid in the form of an etherate :

(C6F5)3B+Li(C6F5)→[Li(OEt2)3][B(C6F5)4]

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield of the product. The compound is then crystallized, filtered, and dried to obtain the pure this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Lithium tetrakis(pentafluorophenyl)borate primarily undergoes substitution reactions. It is used to prepare cationic transition metal complexes through reactions with metal halides :

LiB(C6F5)4+MLnCl→LiCl+[MLn]B(C6F5)4

Common Reagents and Conditions: Common reagents used in these reactions include metal halides and trityl reagents. The reactions are typically carried out in ether solvents under controlled temperatures to ensure the stability of the products .

Major Products: The major products formed from these reactions are cationic transition metal complexes and trityl reagents, which are useful activators of Lewis-acid catalysts .

Vergleich Mit ähnlichen Verbindungen

- Sodium tetrakis(pentafluorophenyl)borate

- Potassium tetrakis(pentafluorophenyl)borate

- Tris(pentafluorophenyl)boron

Comparison: Lithium tetrakis(pentafluorophenyl)borate is unique due to its lithium cation, which forms a tetrahedral complex with ether molecules. This structure provides distinct solubility and stability properties compared to its sodium and potassium counterparts . Additionally, the lithium salt is particularly effective in forming stable cationic complexes, making it a preferred choice in certain catalytic applications .

Eigenschaften

IUPAC Name |

lithium;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24BF20.Li/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTTFKRRTEAPVBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24BF20Li | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

686.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of Lithium tetrakis(pentafluorophenyl)borate in organic synthesis?

A1: this compound, often denoted as LiB(C6F5)4, serves as a potent catalyst for Friedel-Crafts benzylation reactions. [, ] These reactions involve the attachment of a benzyl group (C6H5CH2-) to an aromatic ring, a fundamental transformation in organic chemistry. Notably, LiB(C6F5)4 demonstrates remarkable catalytic activity even in the presence of Magnesium Oxide (MgO). []

Q2: Can this compound catalyze reactions involving substrates with sensitive functional groups?

A2: Yes, research has shown that LiB(C6F5)4 effectively catalyzes the benzylation of alcohols even when they possess alkali-labile substituents. [, ] This means functional groups sensitive to basic conditions, like halogens, esters, and ketones, remain unaffected during the reaction. This selectivity is crucial for synthesizing complex molecules with multiple functional groups.

Q3: How does the presence of Lithium Triflate (LiOTf) affect the catalytic activity of LiB(C6F5)4?

A3: While LiB(C6F5)4 alone can catalyze benzylation reactions, the coexistence of LiOTf significantly enhances its efficacy. [, ] This synergistic effect leads to improved yields of benzyl ethers, highlighting the importance of reaction condition optimization for maximizing catalytic activity.

Q4: How does this compound act as a cocatalyst in olefin polymerization?

A4: LiB(C6F5)4 plays a crucial role as a cocatalyst in Ziegler-Natta α-olefin polymerization. [] When paired with organometallic complexes like dimethylzirconocene, it facilitates the production of polyethylene (PE) and polypropylene (PP). The specific interaction mechanism with the metal center and the impact on polymerization kinetics are areas of ongoing research.

Q5: Are there any structural studies available for this compound?

A5: Yes, crystallographic studies have revealed that this compound can form complexes with solvent molecules like diethyl ether [] and benzene. [] These structures provide valuable insights into the coordination chemistry of LiB(C6F5)4 and its potential interactions with other molecules.

Q6: Beyond its catalytic applications, has this compound been used in other research areas?

A6: LiB(C6F5)4 has proven valuable in stabilizing reactive intermediates. For instance, it facilitated the isolation and characterization of a base-stabilized fluoroborylene radical cation. [] This demonstrates the utility of LiB(C6F5)4 in exploring the chemistry of highly reactive species.

Q7: What are the safety considerations when working with this compound?

A7: As with all laboratory chemicals, appropriate safety precautions are essential. This compound should be stored in a dry, dark, and cool environment, away from oxidants, acids, and bases. [, ] Always refer to the material safety data sheet (MSDS) before handling.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Ethoxycarbonyl)cyclohexylidene]acetic acid](/img/structure/B3121085.png)